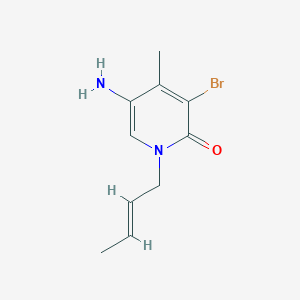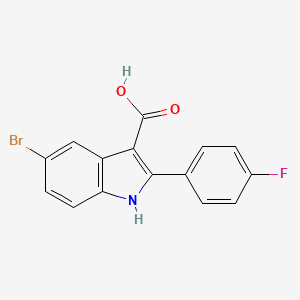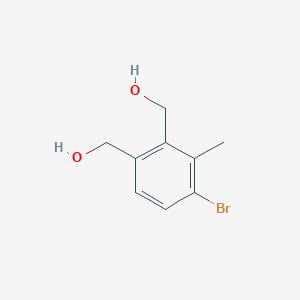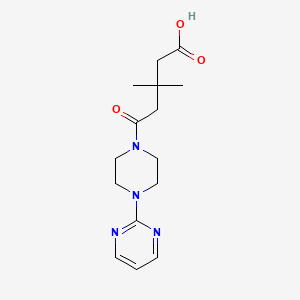
1-(3-Fluoro-5-isobutoxyphenyl)ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Fluoro-5-isobutoxyphenyl)ethanol is an organic compound that belongs to the class of phenyl ethanol derivatives It is characterized by the presence of a fluorine atom and an isobutoxy group attached to the phenyl ring, along with a hydroxyl group attached to the ethyl chain
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Fluoro-5-isobutoxyphenyl)ethanol typically involves the reaction of 3-fluoro-5-isobutoxybenzaldehyde with a suitable reducing agent. One common method is the reduction of the aldehyde group using sodium borohydride (NaBH4) in an alcoholic solvent such as methanol or ethanol. The reaction is carried out under mild conditions, typically at room temperature, to yield the desired alcohol.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable and efficient methods. Catalytic hydrogenation of the corresponding aldehyde using a palladium or platinum catalyst under hydrogen gas pressure is a common approach. This method allows for the production of larger quantities of the compound with high purity.
化学反应分析
Types of Reactions: 1-(3-Fluoro-5-isobutoxyphenyl)ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3) in acetic acid or pyridinium chlorochromate (PCC) in dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium methoxide (NaOCH3) in methanol for nucleophilic aromatic substitution.
Major Products Formed:
Oxidation: 1-(3-Fluoro-5-isobutoxyphenyl)ethanone.
Reduction: 1-(3-Fluoro-5-isobutoxyphenyl)ethane.
Substitution: 1-(3-Methoxy-5-isobutoxyphenyl)ethanol.
科学研究应用
1-(3-Fluoro-5-isobutoxyphenyl)ethanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to investigate its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 1-(3-Fluoro-5-isobutoxyphenyl)ethanol involves its interaction with molecular targets such as enzymes and receptors. The presence of the fluorine atom and isobutoxy group can influence its binding affinity and specificity. The hydroxyl group allows for hydrogen bonding interactions, which can play a crucial role in its biological activity. The exact pathways and molecular targets are subject to ongoing research.
相似化合物的比较
- 1-(3-Fluoro-4-isobutoxyphenyl)ethanol
- 1-(3-Chloro-5-isobutoxyphenyl)ethanol
- 1-(3,5-Difluoro-4-isobutoxyphenyl)ethanol
Comparison: 1-(3-Fluoro-5-isobutoxyphenyl)ethanol is unique due to the specific positioning of the fluorine and isobutoxy groups on the phenyl ring. This structural arrangement can result in different chemical reactivity and biological activity compared to its analogs. For example, the presence of a second fluorine atom in 1-(3,5-Difluoro-4-isobutoxyphenyl)ethanol can significantly alter its electronic properties and reactivity.
属性
CAS 编号 |
1443335-24-7 |
|---|---|
分子式 |
C12H17FO2 |
分子量 |
212.26 g/mol |
IUPAC 名称 |
1-[3-fluoro-5-(2-methylpropoxy)phenyl]ethanol |
InChI |
InChI=1S/C12H17FO2/c1-8(2)7-15-12-5-10(9(3)14)4-11(13)6-12/h4-6,8-9,14H,7H2,1-3H3 |
InChI 键 |
GXJVASCYWHIMST-UHFFFAOYSA-N |
规范 SMILES |
CC(C)COC1=CC(=CC(=C1)C(C)O)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


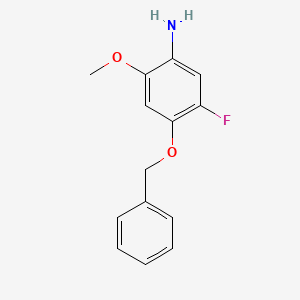
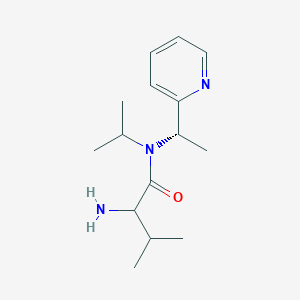
![(2S)-2-hydroxy-2-[2-(2-methoxy-5-methylpyridin-3-yl)ethyl]butanedioic acid](/img/structure/B13084451.png)
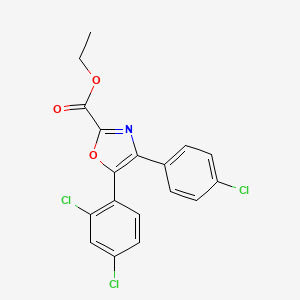
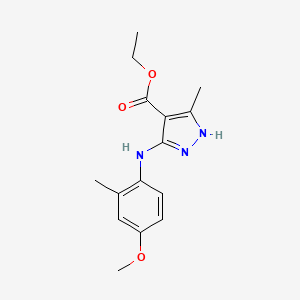
![1-(2-Methylpropyl)-1,8-diazaspiro[4.5]decane](/img/structure/B13084471.png)
![Ethyl 2-(4-fluorophenyl)-5-iodopyrazolo[1,5-A]pyridine-3-carboxylate](/img/structure/B13084472.png)
![6-Chloro-2-(iodomethyl)thiazolo[5,4-b]pyridine](/img/structure/B13084480.png)

![2-[(Azetidin-3-yloxy)methyl]pyridine](/img/structure/B13084485.png)
